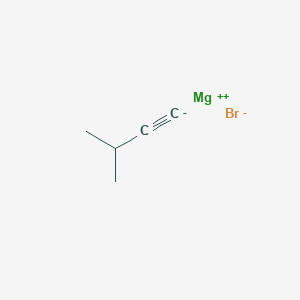

magnesium;3-methylbut-1-yne;bromide

Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate MgBr₂·6H₂O) and is highly hygroscopic. Key properties include a melting point of 711°C, boiling point of 1250°C, and density of 3.72 g/cm³ . MgBr₂ is soluble in polar solvents like water (102 g/100 mL at 25°C) and ethanol (39.9 g/100 mL at 75°C) . Its applications span catalysis (e.g., aldol reactions), electrolytes for magnesium batteries, and medical uses as a sedative or anticonvulsant .

Properties

CAS No. |

112482-54-9 |

|---|---|

Molecular Formula |

C5H7BrMg |

Molecular Weight |

171.32 g/mol |

IUPAC Name |

magnesium;3-methylbut-1-yne;bromide |

InChI |

InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

SICJYJWJLXCCFZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C#[C-].[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:

- Dissolve magnesium turnings in dry ether.

- Add 3-methylbut-1-yne to the solution.

- Allow the reaction to proceed at room temperature until the magnesium is fully consumed.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.

Oxidation and Reduction: Can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

Halides: Can react with alkyl halides to form new carbon-carbon bonds.

Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.

Major Products

Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

Alkanes: When reacted with water or alcohols, it forms alkanes.

Scientific Research Applications

Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.

Material Science: Used in the preparation of polymers and other advanced materials.

Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Bromide vs. Other Magnesium Halides

MgBr₂ exhibits higher solubility in organic solvents compared to MgCl₂, making it preferable for catalytic and electrolyte applications. MgI₂ has higher water solubility but is less thermally stable .

Catalytic Performance: MgBr₂-Based Systems vs. Alternatives

The bifunctional polymer catalyst TSP-Mg-imi (containing Mg and bromide) demonstrates superior performance in CO₂-epoxide cycloaddition reactions compared to monomeric analogs:

The covalent linkage between the Mg-porphyrin core and imidazolium bromide in TSP-Mg-imi ensures spatial proximity of active sites, enabling synergistic catalysis . In contrast, monomeric systems lack this structural advantage.

Ionic Conductivity in Electrolytes

MgBr₂/DMSO non-aqueous electrolytes outperform many Mg-based systems:

| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) | Activation Energy (Ea, eV) |

|---|---|---|---|

| MgBr₂/DMSO (5.4 M) | 10⁻² | 25 | 0.15 |

| Mg(AlCl₂-EtBu)₂/THF | ~10⁻³ | 25 | 0.25 |

| LiBr/DMSO | ~10⁻³ | 25 | Not reported |

The high conductivity of MgBr₂/DMSO is attributed to increased carrier density and low viscosity at optimal MgBr₂ concentrations (0.16–5.4 M) . LiBr-based systems show lower conductivity due to smaller ion size and reduced mobility.

Comparison with Other Bromide Salts

MgBr₂’s higher conductivity and thermal stability make it more suitable for high-temperature electrochemical applications compared to LiBr or NaBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.